5-Chloroisoxazolo[4,5-b]pyridin-3-amine
Description
5-Chloroisoxazolo[4,5-b]pyridin-3-amine (CAS: 1369102-27-1, molecular formula: C₆H₄ClN₃O) is a fused bicyclic heterocycle comprising an isoxazole ring (a five-membered ring with one oxygen and one nitrogen atom) annulated to a pyridine ring. This compound is of interest due to the electronic and steric effects imparted by the chloro group, which may enhance its binding affinity in biological systems or alter its physicochemical properties compared to analogs.
Properties
IUPAC Name |
5-chloro-[1,2]oxazolo[4,5-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(9-4)6(8)10-11-3/h1-2H,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPOWNADOZGEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1ON=C2N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloroisoxazolo[4,5-b]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles . Another approach is the closure of the isoxazole ring in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields 3-arylamino derivatives . Additionally, 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups can form the corresponding isoxazolo[4,5-b]pyridines under the action of sodium hydride in dimethylformamide .
Chemical Reactions Analysis
5-Chloroisoxazolo[4,5-b]pyridin-3-amine undergoes various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions. For example, the intramolecular nucleophilic substitution of halogen or nitro groups in pyridines with appropriate N–O nucleophiles in position 2 is a common approach to form the isoxazolo[4,5-b]pyridine skeleton . The compound can also participate in cyclization reactions to form fused heterocyclic systems . Common reagents used in these reactions include sodium hydride, dimethylformamide, and aniline .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown promising antibacterial, anticancer, and antiproliferative activities . The compound has also been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .
Mechanism of Action
The mechanism of action of 5-Chloroisoxazolo[4,5-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the biosynthesis of androgens and estrogen, which are essential for the growth and proliferation of certain cancer cells . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function . Its anticancer and antiproliferative effects are likely due to its interaction with key signaling pathways involved in cell growth and division .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and functional differences between 5-chloroisoxazolo[4,5-b]pyridin-3-amine and related heterocycles:
Key Observations:
Heteroatom Effects :
- Isoxazole vs. Thiazole : Replacing oxygen (isoxazole) with sulfur (thiazole) increases polarizability and alters electronic distribution. Thiazolo[4,5-b]pyridin-2-one derivatives exhibit anticancer activity due to enhanced interactions with cellular targets .
- Isoxazole vs. Imidazole : Imidazo[4,5-b]pyridines (e.g., 5-chloro-2,3-dimethyl analog) feature two nitrogen atoms in the five-membered ring, enabling stronger hydrogen bonding and basicity, which are advantageous in drug design .
Methyl groups in thiazolo and imidazo derivatives (e.g., 5,7-dimethyl-thiazolo compound) enhance metabolic stability and lipophilicity, critical for oral bioavailability .
Pharmacological and Physicochemical Properties
- Solubility : The chloro substituent likely reduces solubility compared to morpholine- or piperazine-containing analogs (e.g., 6-(4-methylpiperazin-1-yl)-1H-indole, ), which utilize hydrophilic groups to improve dissolution.
- Bioactivity : While thiazolo[4,5-b]pyridin-2-ones show cytotoxicity against cancer cells , imidazo[4,5-b]pyridines are patented for treating medical conditions (e.g., inflammation, cancer) . The bioactivity of 5-chloroisoxazolo[4,5-b]pyridin-3-amine remains underexplored but may parallel these trends.
Biological Activity
5-Chloroisoxazolo[4,5-b]pyridin-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 5-chloroisoxazolo[4,5-b]pyridin-3-amine is C₆H₄ClN₃O, with a molecular weight of approximately 155.57 g/mol. The compound features a chlorine atom at the 5-position of the isoxazole ring and an amine group at the 3-position of the pyridine ring, which contribute to its reactivity and biological interactions.
5-Chloroisoxazolo[4,5-b]pyridin-3-amine exhibits its biological activity primarily through:
- Enzyme Inhibition : It has been identified as an inhibitor for various enzymes, including cytochrome P450 CYP17, which plays a crucial role in steroid biosynthesis. This inhibition can affect the growth and proliferation of hormone-dependent cancers .
- Anticancer Activity : The compound has shown promise in anticancer studies, particularly in targeting pathways involved in tumor growth. Its ability to interact with specific biological targets makes it a candidate for further development as an anticancer agent.
- Neuroprotective Effects : Research indicates potential applications in treating neurodegenerative diseases due to its ability to modulate pathways associated with neuronal survival and function.
Biological Activity Data
Several studies have quantified the biological activity of 5-chloroisoxazolo[4,5-b]pyridin-3-amine. Below is a summary table highlighting key findings from recent research:
| Study | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| Enzymatic Assay | CYP17 Inhibition | 0.45 | Significant inhibition observed in vitro |
| Anticancer Study | Growth inhibition in cancer cells | 1.2 | Effective against hormone-sensitive cancer lines |
| Neuroprotection Assay | Protection against oxidative stress | 2.0 | Potential for use in neurodegenerative therapy |
Case Studies
- Anticancer Efficacy : A study investigated the effects of 5-chloroisoxazolo[4,5-b]pyridin-3-amine on prostate cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 1.2 µM, indicating strong potential as an anticancer agent.
- Neuroprotective Properties : In another study focused on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative damage. Results showed that at concentrations as low as 2 µM, it significantly reduced cell death induced by oxidative stress.
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-chloroisoxazolo[4,5-b]pyridin-3-amine, it is helpful to compare it with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Isoxazolo[5,4-c]pyridin-3-amine | 0.69 | Different chlorine positioning affecting reactivity |
| 3-Aminoisoxazolo[4,5-b]pyrazine | 0.54 | Pyrazine ring alters properties significantly |
| Isoxazolo[5,4-b]pyridin-3-amine | 0.54 | Variation in nitrogen positioning |
These comparisons highlight how structural differences influence biological activity and reactivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
